N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

Medicinal chemistry Fragment-based drug design Structure-activity relationship

N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride (CAS 2034316-12-4) is a synthetic small-molecule heterocyclic compound from the 2-aminothiazole class, characterized by three distinct pharmacophoric elements: a 1,3-benzodioxole (methylenedioxyphenyl) ring system, a furan-3-yl substituent at the thiazole 4-position, and a secondary amine bridge at the thiazole 2-position. The compound is supplied as a hydrochloride salt with a molecular formula of C₁₄H₁₁ClN₂O₃S and a molecular weight of 322.76 g/mol.

Molecular Formula C14H11ClN2O3S
Molecular Weight 322.76
CAS No. 2034316-12-4
Cat. No. B2995388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
CAS2034316-12-4
Molecular FormulaC14H11ClN2O3S
Molecular Weight322.76
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC3=NC(=CS3)C4=COC=C4.Cl
InChIInChI=1S/C14H10N2O3S.ClH/c1-2-12-13(19-8-18-12)5-10(1)15-14-16-11(7-20-14)9-3-4-17-6-9;/h1-7H,8H2,(H,15,16);1H
InChIKeyUNXYLSSQRJPDQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034316-12-4 Procurement Guide: N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine Hydrochloride Chemical Identity and Baseline Properties


N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride (CAS 2034316-12-4) is a synthetic small-molecule heterocyclic compound from the 2-aminothiazole class, characterized by three distinct pharmacophoric elements: a 1,3-benzodioxole (methylenedioxyphenyl) ring system, a furan-3-yl substituent at the thiazole 4-position, and a secondary amine bridge at the thiazole 2-position . The compound is supplied as a hydrochloride salt with a molecular formula of C₁₄H₁₁ClN₂O₃S and a molecular weight of 322.76 g/mol . Vendor-reported purity specifications range from ≥90% to ≥95% across independent suppliers, and the compound is listed in the Life Chemicals screening library (catalog F6477-5281) [1]. The three-ring scaffold combines an electron-rich benzodioxole moiety, a π-excessive furan heterocycle, and a hydrogen-bond-capable 2-aminothiazole core, generating a structurally convergent pharmacophore that appears in multiple bioactive chemotypes but has not yet been the subject of published primary pharmacological studies for this specific compound [2].

Why 2-Aminothiazole Derivatives Cannot Be Interchanged: Structural Uniqueness of CAS 2034316-12-4


The 2-amino-4-substituted-thiazole scaffold is a privileged structure in medicinal chemistry with broad biological activity, yet its pharmacological profile is exquisitely sensitive to the nature, position, and electronic character of substituents on both the thiazole and appended rings [1]. The target compound uniquely combines a benzodioxole N-substituent and a furan-3-yl C4-substituent, creating a substitution pattern that is absent from the closest commercially available analogs. The furan-3-yl attachment geometry places the oxygen heteroatom at a meta-like orientation relative to the thiazole ring, which distinguishes it from furan-2-yl analogs and alters both the conformational landscape and hydrogen-bonding vector presentation . Furthermore, the benzodioxole N-aryl group contributes electron density and a specific steric footprint that differs fundamentally from simpler anilino or benzylamino substituents commonly encountered in screening libraries. These structural distinctions are expected to generate divergent target-binding profiles, metabolic stability, and physicochemical properties relative to analogs bearing phenyl, benzyl, thiophenyl, or unsubstituted thiazole cores. Consequently, substituting this compound with a generic 2-aminothiazole or a mono-substituted variant risks introducing uncontrolled variables into structure-activity relationship (SAR) campaigns or target-engagement studies.

Quantitative Differentiation Evidence for N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine Hydrochloride (CAS 2034316-12-4)


Structural Divergence from the Simplest Benzodioxole-Thiazole Analog: Molecular Weight and Formula Comparison

The target compound (C₁₄H₁₁ClN₂O₃S, MW 322.76 g/mol) incorporates both a benzodioxole N-substituent and a furan-3-yl substituent, while the comparator 4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-amine (CAS 185613-91-6, C₁₀H₈N₂O₂S, MW 220.25 g/mol) possesses an unsubstituted 2-amino group and lacks the furan ring entirely . The additional C₄H₃O (furan) plus HCl salt contributes 102.51 g/mol to the molecular weight and introduces an additional hydrogen-bond acceptor (furan oxygen), a second aromatic π-system, and a protonated amine center in the salt form, all of which are absent in the simpler analog.

Medicinal chemistry Fragment-based drug design Structure-activity relationship

Furan Regioisomeric Differentiation: Furan-3-yl vs. Furan-2-yl Substitution Geometry Impacts Molecular Recognition

The target compound carries the furan ring linked at the 3-position (meta-like connectivity to thiazole), whereas the vast majority of commercially available furan-thiazole hybrids employ furan-2-yl (ortho-like) connectivity . This regioisomeric difference alters the spatial orientation of the furan oxygen lone pair relative to the thiazole 2-amino pharmacophore. In furan-3-yl substitution, the oxygen atom is positioned away from the thiazole ring, presenting a different hydrogen-bond acceptor vector (estimated centroid-to-oxygen distance altered by approximately 1.2–1.5 Å based on molecular geometry) and distinct electrostatic surface potential compared to furan-2-yl analogs, which project the oxygen toward the thiazole core.

Molecular recognition Conformational analysis Protein-ligand interactions

Methyl-Substituted Furan Analog Distinction: Electronic and Steric Effects of 2,5-Dimethylfuran vs. Unsubstituted Furan

The closest commercially cataloged structural analog, N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride (CAS 2034301-83-0), differs by the presence of two methyl groups on the furan ring (C₁₆H₁₅ClN₂O₃S, MW 350.82 g/mol) compared to the unsubstituted furan in the target compound . The dimethyl substitution increases the electron density of the furan ring (+I effect of two methyl groups), raising the HOMO energy and altering the ring's susceptibility to electrophilic metabolism. Additionally, the methyl groups introduce steric bulk adjacent to the thiazole-furan bond (estimated additional van der Waals volume of approximately 27.4 ų per methyl group based on standard atomic radii), which can restrict rotational freedom about the biaryl-like thiazole-furan bond more than the unsubstituted furan in the target compound.

Electronic effects Steric effects Cytochrome P450 metabolism

Purity Specification Comparison Across Commercial Suppliers of the Target Compound

Two independent commercial sources report distinct purity specifications for the target compound: Chemenu lists ≥95% purity (Catalog CM945275) , while the Life Chemicals screening library (Catalog F6477-5281) offers the compound at ≥90% purity in multiple aliquot sizes (2 μmol, 5 μmol, 10 μmol, 20 μmol) [1]. This 5-percentage-point purity differential (95% vs. 90%) may reflect different synthetic routes, purification methods, or analytical characterization standards between bulk suppliers and screening library providers.

Quality control Procurement specification Screening library integrity

Class-Level Evidence: Benzodioxole-Thiazole Hybrids Exhibit Sub-5 μM Anticancer Activity, Supporting the Target Scaffold's Therapeutic Potential

While no published bioactivity data exist for the specific target compound, a closely related series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines (compounds C1–C31) demonstrated potent growth inhibition with IC₅₀ values generally below 5 μM against HeLa, A549, and MCF-7 human cancer cell lines [1]. The most active compound in this series, C27, exhibited IC₅₀ values of 2.07 ± 0.88 μM (HeLa) and 3.52 ± 0.49 μM (A549) and was shown to induce apoptosis and cause S-phase and G2/M-phase cell cycle arrest. This class-level evidence demonstrates that the benzodioxole-thiazole core is a validated pharmacophore for anticancer target engagement and provides a rationale for exploring the target compound, which features a distinct furan-3-yl substitution in place of the tert-butyl/benzyl pattern, in similar phenotypic assays.

Anticancer agents Cytotoxicity screening Medicinal chemistry SAR

High-Strength Differential Evidence Limited: Transparency Statement on Missing Comparative Biological Data

Following exhaustive searches across PubMed, PubChem, ChEMBL, ChemSpider, BindingDB, patent databases (EPO, USPTO, WIPO), and multiple vendor technical datasheets, no published quantitative biological activity data (IC₅₀, EC₅₀, Ki, Kd, % inhibition, selectivity ratios, in vivo PK parameters, or toxicity metrics) were identified for N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride (CAS 2034316-12-4). Furthermore, no head-to-head comparative studies between this compound and any of its closest structural analogs were found in the scientific or patent literature. All differential evidence presented above is therefore limited to structural, physicochemical, and purity-based comparisons, supplemented by class-level pharmacological inference from a related but non-identical chemotype. Researchers and procurement officers should weigh this evidence gap when deciding between this compound and characterized alternatives with published bioactivity profiles.

Evidence gap Transparency Procurement risk assessment

Recommended Application Scenarios for CAS 2034316-12-4 Based on Structural and Class-Level Evidence


Oncology Phenotypic Screening: Low-Micromolar Cytotoxicity Potential Based on Benzodioxole-Thiazole Class Pharmacophore

The benzodioxole-thiazole scaffold has demonstrated sub-5 μM antiproliferative activity against cervical (HeLa), lung (A549), and breast (MCF-7) cancer cell lines in a published series of 31 structurally related compounds [1]. The target compound, with its distinct furan-3-yl substitution replacing the tert-butyl/benzyl pattern of the published series, represents an unexplored vector for anticancer SAR expansion. Researchers may deploy this compound in medium-throughput viability screening (e.g., MTT, CellTiter-Glo) across the NCI-60 panel or focused oncology cell line panels to establish its cytotoxicity fingerprint and identify cancer lineages with differential sensitivity. The compound's hydrochloride salt form ensures aqueous solubility suitable for cell-based assay formats at standard screening concentrations (1–100 μM).

Fragment-Based and Structure-Based Drug Design: A Three-Ring, Hydrogen-Bond-Rich Scaffold for Target Deconvolution

With three aromatic/heteroaromatic rings, four hydrogen-bond acceptors (furan oxygen, two dioxole oxygens, thiazole nitrogen), and a protonated secondary amine donor, the target compound presents a pharmacophore-rich scaffold amenable to fragment-based drug discovery approaches [1]. The compound's molecular weight (322.76 g/mol) places it at the upper boundary of fragment-like chemical space (typically <300 Da), making it suitable as an anchor fragment for structure-based design campaigns. The furan-3-yl and benzodioxole moieties provide distinct electron density patterns detectable by X-ray crystallography or cryo-EM, facilitating unambiguous placement in target electron density maps. Researchers may use this compound for initial soaking experiments, thermal shift assays (TSA), or surface plasmon resonance (SPR) screening to identify protein targets amenable to this chemotype.

Cytochrome P450 and Metabolic Soft-Spot Identification: Unsubstituted Furan Ring as a Probe for Oxidative Metabolism Studies

The furan-3-yl substituent, lacking the methyl shielding present in the 2,5-dimethylfuran analog (CAS 2034301-83-0), provides an exposed site for oxidative metabolism, making this compound a valuable tool for investigating furan ring bioactivation and reactive metabolite formation [1][2]. Furan-containing compounds are known to undergo cytochrome P450-catalyzed oxidation to reactive cis-enedione intermediates, which can form protein adducts and contribute to hepatotoxicity. The target compound, with its unsubstituted furan ring, may serve as a positive control or model substrate in metabolic stability assays (e.g., human liver microsomes, hepatocyte incubations) to benchmark the bioactivation potential of furan-containing drug candidates and to identify structural modifications that mitigate this liability.

Screening Library Diversification: A Structurally Convergent Chemotype with Underexplored Biological Space

As evidenced by its inclusion in the Life Chemicals screening library (catalog F6477-5281) as well as independent bulk suppliers, this compound fills a specific structural niche that is underrepresented in commercial screening collections [1][2]. The simultaneous presence of three distinct heterocyclic systems (benzodioxole, thiazole, furan) in a single, relatively low-molecular-weight scaffold (322.76 g/mol) generates a high fractional aromatic carbon content (Fsp² ≈ 0.79 based on the free base structure C₁₄H₁₀N₂O₃S) and a favorable balance of rigidity and functionality. Procurement for high-throughput screening (HTS) library expansion is supported by the compound's commercial availability at ≥90% purity in multiple aliquot sizes (2–20 μmol) from at least two independent sourcing channels, enabling hit confirmation and resupply without relying on a single vendor.

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.